CID 99511
Description
Properties
IUPAC Name |
17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-21,24-26H,9,11-17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWOEMBXZXGDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 99511” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the inclusion of the compound within the non-polar cavity of cyclodextrins.
Industrial Production Methods: Industrial production of “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 99511” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of functional groups within the compound, typically using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Compound “CID 99511” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific molecular targets.
Industry: The compound is utilized in industrial processes, such as the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of compound “CID 99511” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Identification of CID 99511
The term "this compound" appears in the provided evidence in non-chemical contexts:
- Geographic Reference : and describe ZIP code 99511 in Anchorage, Alaska, including demographic and seismic data .
- Economic Data: lists "99511" as a numerical value in a 1997 Chinese commercial report, unrelated to chemistry .
- Medical Abbreviation : defines "CID" as "chemotherapy-induced diarrhea," a clinical condition .
No evidence directly identifies "this compound" as a PubChem Compound Identifier (CID) or provides its chemical structure, properties, or biological activity.
Potential Misinterpretations
Possible Typos or Misreferenced CIDs
- references CID 46907796 (a compound with Nrf2 inhibitory activity) and analogs like ChEMBL 1724922 and 1711746 .

Structural or Functional Analogs in Evidence
If the intended compound was mislabeled, comparisons could focus on structurally similar molecules from the evidence:
Limitations of Provided Evidence
- No Chemical Data: The evidence lacks structural, spectral, or pharmacological data for this compound.
- Conflicting Contexts : The term "CID" is inconsistently defined (geographic, medical, or technical).
- Source Reliability : Most chemical data comes from figures (e.g., ) without detailed experimental validation.
Recommendations for Future Research
Verify the CID : Confirm whether "this compound" refers to a valid PubChem entry or is a typographical error.
Consult Primary Sources : Access PubChem (https://pubchem.ncbi.nlm.nih.gov/ ) for this compound’s chemical profile.
Clarify Scope : If the query intended a geographic or medical analysis, revise the focus to align with , or 14.
A professional comparison requires validated structural and functional data, which is absent here. Corrections to the CID or additional context are necessary to proceed.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 99511?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific rigor. Narrow the scope to avoid vague inquiries (e.g., "How does solvent polarity influence the stability of this compound under varying pH conditions?"). Test the question’s complexity by ensuring it requires synthesis of multiple data sources rather than a yes/no answer .
- Framework Example :
| Criteria | Application to this compound Research |
|---|---|
| Feasible | Ensure access to synthesis protocols and analytical instruments (e.g., NMR, HPLC). |
| Novel | Address gaps in literature (e.g., unexplored degradation pathways). |
| Relevant | Link to broader applications (e.g., environmental persistence or pharmacological activity). |
Q. What methodologies are recommended for conducting a literature review on this compound?
- Methodological Answer :
- Use systematic searches in databases like PubMed, Reaxys, and SciFinder with Boolean operators (e.g., "this compound" AND "crystallization kinetics").
- Track citations of foundational papers to identify recent advancements .
- Differentiate primary sources (original studies on synthesis/characterization) from secondary sources (review articles) to prioritize experimental reproducibility .
Q. How to design reproducible experiments for this compound synthesis and characterization?
- Methodological Answer :
- Document detailed protocols for synthesis (e.g., stoichiometry, reaction time/temperature) and characterization (e.g., spectroscopic conditions) .
- Include validation controls (e.g., comparing results with known analogs or reference spectra).
- Use standardized templates for reporting (e.g., Materials and Methods sections in line with Biochemistry (Moscow) guidelines) .
Advanced Research Questions
Q. How to resolve contradictions in existing data on this compound’s physicochemical properties?
- Methodological Answer :
- Conduct comparative analysis of methodologies (e.g., XRD vs. DSC for crystallinity assessment).
- Apply sensitivity analysis to identify variables causing discrepancies (e.g., impurities, measurement calibration) .
- Example workflow:
| Step | Action | Outcome |
|---|---|---|
| 1 | Replicate conflicting studies under controlled conditions. | Isolate variables (e.g., humidity, solvent grade). |
| 2 | Use orthogonal techniques (e.g., FTIR + Raman spectroscopy). | Cross-validate structural data. |
Q. What strategies integrate computational and experimental data for this compound’s reactivity studies?
- Methodological Answer :
- Combine density functional theory (DFT) calculations with empirical kinetic data to model reaction pathways.
- Validate computational predictions via controlled experiments (e.g., substituent effects on reaction rates) .
- Tools for integration:
| Computational Tool | Experimental Validation Method |
|---|---|
| Gaussian (DFT) | In-situ FTIR monitoring |
| Molecular Dynamics | Stopped-flow spectroscopy |
Q. How to optimize experimental parameters for this compound’s large-scale synthesis?
- Methodological Answer :
- Use Design of Experiments (DOE) to assess interactions between variables (e.g., temperature, catalyst loading).
- Apply response surface methodology to identify optimal conditions .
- Example DOE table:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 0.5 | 2.0 |
| Stirring Rate | 200 RPM | 600 RPM |
Data Analysis & Reporting
Q. How to analyze contradictory spectral data for this compound’s structural elucidation?
- Methodological Answer :
- Perform multivariate analysis (e.g., PCA) to cluster spectral outliers.
- Cross-reference with synthetic protocols to trace contamination sources .
Q. What frameworks ensure ethical and unbiased reporting of this compound’s bioactivity studies?
- Methodological Answer :
- Disclose all conflicts of interest and funding sources in the Acknowledgments section .
- Use blinded data analysis to minimize observer bias .
Tables for Methodological Reference
Table 1 : Key Sections in Academic Papers for this compound Research
Table 2 : Common Pitfalls in Research Design and Mitigation Strategies
| Pitfall | Mitigation Strategy | Evidence |
|---|---|---|
| Overly broad questions | Apply FINER criteria refinement . | |
| Poor reproducibility | Adopt COPE guidelines for data transparency . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

